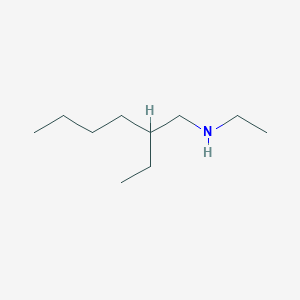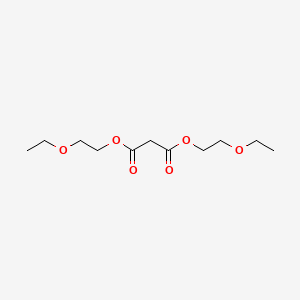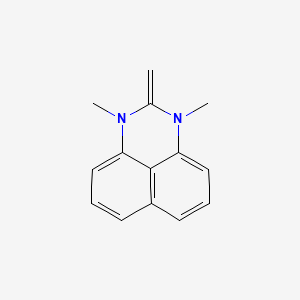![molecular formula C15H24ClNO B14505236 2-[Di(propan-2-yl)amino]-1-phenylpropan-1-one;hydrochloride CAS No. 63199-76-8](/img/structure/B14505236.png)
2-[Di(propan-2-yl)amino]-1-phenylpropan-1-one;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Di(propan-2-yl)amino]-1-phenylpropan-1-one;hydrochloride is a chemical compound that belongs to the class of organic compounds known as amino ketones. This compound is characterized by the presence of an amino group and a ketone group attached to a phenyl ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Di(propan-2-yl)amino]-1-phenylpropan-1-one;hydrochloride typically involves the reaction of phenylacetone with diisopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Phenylacetone+Diisopropylamine→2-[Di(propan-2-yl)amino]-1-phenylpropan-1-one
The reaction is usually conducted in the presence of a suitable solvent, such as ethanol or methanol, and under reflux conditions to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-[Di(propan-2-yl)amino]-1-phenylpropan-1-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The amino group can participate in substitution reactions with other chemical groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino ketones.
Applications De Recherche Scientifique
2-[Di(propan-2-yl)amino]-1-phenylpropan-1-one;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of various chemical products and intermediates.
Mécanisme D'action
The mechanism of action of 2-[Di(propan-2-yl)amino]-1-phenylpropan-1-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of their activity. For example, it may inhibit certain enzymes or activate specific receptors, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
VX nerve agent: A toxic nerve agent with a similar chemical structure and mechanism of action.
2-Propanol, 1-amino-: A compound with similar functional groups but different overall structure.
Uniqueness
This compound is unique due to its specific combination of functional groups and its ability to undergo various chemical reactions. Its versatility in scientific research and potential therapeutic applications make it a valuable compound in multiple fields.
Propriétés
Numéro CAS |
63199-76-8 |
|---|---|
Formule moléculaire |
C15H24ClNO |
Poids moléculaire |
269.81 g/mol |
Nom IUPAC |
2-[di(propan-2-yl)amino]-1-phenylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C15H23NO.ClH/c1-11(2)16(12(3)4)13(5)15(17)14-9-7-6-8-10-14;/h6-13H,1-5H3;1H |
Clé InChI |
YPPVPETVMOFSAE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C(C)C)C(C)C(=O)C1=CC=CC=C1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


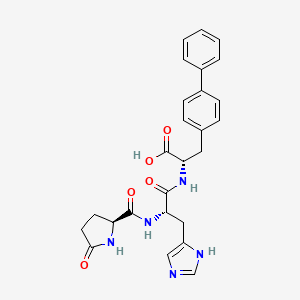
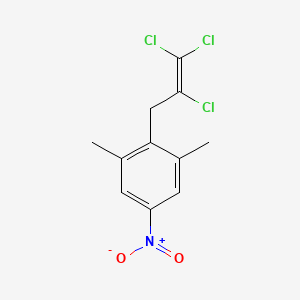


![4-[(E)-(4-Methylpentan-2-ylidene)amino]-N-phenylaniline](/img/structure/B14505183.png)
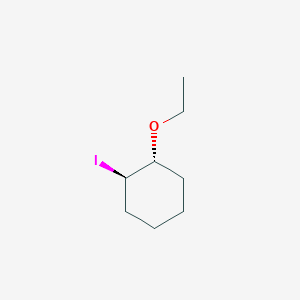


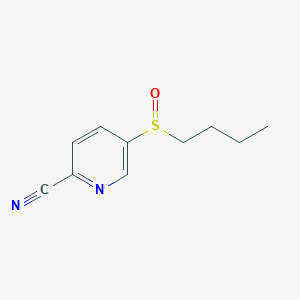
![5,5'-(Butane-1,4-diyl)bis[3-(methylsulfanyl)-1H-1,2,4-triazole]](/img/structure/B14505211.png)
![Methyl 3-[fluoro(dipropyl)silyl]-2-methylpropanoate](/img/structure/B14505214.png)
